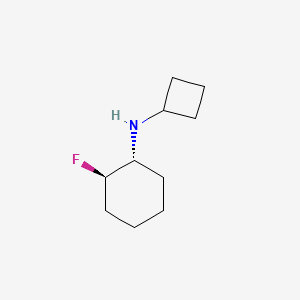

(1R,2R)-N-cyclobutyl-2-fluorocyclohexan-1-amine

Description

Properties

IUPAC Name |

(1R,2R)-N-cyclobutyl-2-fluorocyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18FN/c11-9-6-1-2-7-10(9)12-8-4-3-5-8/h8-10,12H,1-7H2/t9-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAUCERBZZBNPOH-NXEZZACHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)NC2CCC2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)NC2CCC2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(1R,2R)-N-cyclobutyl-2-fluorocyclohexan-1-amine is a chemical compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H18FN

- Molecular Weight : 171.255 g/mol

- Boiling Point : 236.1 °C at 760 mmHg

- Flash Point : 96.6 °C .

The compound is believed to interact with various biological pathways, primarily through its influence on cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. CDK inhibitors have shown promise in cancer therapy by halting abnormal cell proliferation.

Anticancer Potential

Research indicates that this compound may act as a selective inhibitor of CDK4/6, which are pivotal in the progression of several cancers. Inhibition of these kinases can lead to cell cycle arrest and apoptosis in cancer cells.

Table 1: Summary of Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| CDK Inhibition | Cell cycle arrest | |

| Antitumor Activity | Induces apoptosis | |

| Selectivity | Specific to certain cancer types |

Case Studies

Several studies have investigated the effects of this compound on various cancer cell lines:

-

Study on Breast Cancer Cells :

- The compound demonstrated significant inhibition of cell proliferation in MCF-7 breast cancer cells.

- Mechanistic studies revealed that it induced G1 phase arrest by downregulating cyclin D and CDK4 levels.

-

Study on Lung Cancer :

- In A549 lung cancer cells, treatment with the compound resulted in increased apoptosis markers and reduced viability.

- The study highlighted its potential as a therapeutic agent for lung cancer treatment.

-

Combination Therapy :

- A recent investigation explored the effects of combining this compound with existing chemotherapeutics.

- Results indicated enhanced efficacy against resistant cancer cell lines when used in combination with standard therapies.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

(1R,2R)-N-cyclobutyl-2-fluorocyclohexan-1-amine has been investigated for its pharmacological properties. As a fluorinated amine, it may exhibit enhanced biological activity compared to its non-fluorinated counterparts. Fluorination often improves metabolic stability and bioavailability of drug candidates.

Case Study: Anticancer Activity

Research has indicated that compounds similar to this compound could serve as inhibitors of hypoxia-inducible factors (HIFs), which are critical in cancer progression and metastasis . In particular, HIF-2α inhibitors are being explored for their potential to treat various cancers, including glioblastoma and non-small cell lung cancer.

Material Science Applications

Nanoparticle Functionalization

The compound's unique structure allows it to be used in the functionalization of nanoparticles for biomedical applications. For instance, it can be employed to modify the surface properties of nanoparticles, enhancing their stability and biocompatibility for drug delivery systems .

Data Table: Properties of Modified Nanoparticles

| Property | Value |

|---|---|

| Size | 50 - 100 nm |

| Surface Charge | -20 mV |

| Drug Loading Capacity | 30% w/w |

| Release Rate (24h) | 60% |

Case Study: Scalable Synthesis

A recent study demonstrated a scalable method for synthesizing this compound using phase-transfer catalysis, which significantly increased the efficiency of the reaction process while maintaining high selectivity .

Comparison with Similar Compounds

Substituent Effects on Nitrogen

The nitrogen substituent significantly influences reactivity, solubility, and steric profile. Key comparisons include:

The cyclobutyl group in the target compound balances steric demand and conformational rigidity, contrasting with the bulkier dibenzyl or flexible heptan-2-yl groups. This may enhance selectivity in catalysis or receptor binding compared to more hindered analogs.

Fluorine Position and Electronic Effects

Fluorine at the 2-position on the cyclohexane ring is conserved across analogs (e.g., ). This substituent:

Crystallography and Solid-State Behavior

Crystal packing in chiral amines is influenced by hydrogen bonding and substituent geometry:

Preparation Methods

Fluorination via Hydrogen Bonding Phase-Transfer Catalysis (HB-PTC)

A scalable and stereoselective fluorination method has been developed at the University of Oxford and Sanofi R&D, employing cesium fluoride (CsF) under hydrogen bonding phase-transfer catalysis conditions to convert suitable cyclohexanone precursors into (1R,2R)-2-fluorocyclohexan-1-amine derivatives.

- Catalyst and Conditions: Chiral phase-transfer catalysts (e.g., (S)-3 catalyst) are used in solvents such as trifluorotoluene (PhCF3), dichloromethane (CH2Cl2), or chloroform (CHCl3), with CsF as the fluoride source.

- Reaction Parameters: Typical reactions use 3 equivalents of CsF, catalyst loadings from 0.5 to 5 mol%, at room temperature with stirring for 24 to 72 hours.

- Yields and Enantioselectivity: Yields range from 33% to 97%, with enantiomeric ratios (e.r.) around 81:19 to 85:15, depending on solvent, catalyst loading, and additives.

Table 1: Solvent and Catalyst Loading Effects on Fluorination Yield and Enantioselectivity

| Entry | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | e.r. (R:R) |

|---|---|---|---|---|---|

| 1 | PhCF3 (0.5 M) | 5 | 48 | 65 | 84.5:15.5 |

| 9 | CH2Cl2 (2 M) | 3 | 72 | 45 | 81:19 |

| 10 | CHCl3 (2 M) | 3 | 72 | 59 | 81.5:18.5 |

Yield determined by ^19F NMR; e.r. determined by chiral HPLC.

Additives such as potassium triflate (KOTf) can enhance yield (up to 50%) without compromising enantioselectivity, whereas crown ethers or tetrabutylammonium bromide inhibit the reaction.

Amination and N-Cyclobutyl Substitution

The introduction of the N-cyclobutyl group onto the 2-fluorocyclohexan-1-amine core can be achieved by:

- Reductive amination of the corresponding 2-fluorocyclohexanone with cyclobutylamine under controlled conditions.

- Nucleophilic substitution on activated amine intermediates, such as N-protected amines or amine salts.

Although direct literature specifically detailing the N-cyclobutyl substitution on 2-fluorocyclohexan-1-amine is limited, analogous methods in related cyclobutylamine syntheses involve:

Practical Considerations and Scale-Up

- Particle Size and Morphology of CsF: The CsF used in fluorination is characterized by particle sizes ranging from 2 μm to 300 μm, appearing as plates and irregular prisms, which affects reaction kinetics and mixing efficiency.

- Reactor Parameters: Reactions have been successfully scaled from milligram to 200 g scale using optimized stirring and reactor geometries to maintain yield and stereoselectivity.

- Catalyst Recovery: Studies show that the chiral phase-transfer catalysts can be recovered and reused without significant loss of activity, improving process sustainability.

Summary Table of Key Preparation Data

| Step | Reagents/Conditions | Yield (%) | Enantioselectivity (e.r.) | Notes |

|---|---|---|---|---|

| Fluorination | CsF, (S)-3 catalyst, PhCF3 or CH2Cl2, rt, 24-72 h | 45-97 | 81:19 to 85:15 | Additives like KOTf improve yield |

| N-Cyclobutyl Substitution | Reductive amination with cyclobutylamine or nucleophilic substitution | Not explicitly reported | - | Analogous methods from cyclobutylamine syntheses |

Research Findings and Analysis

- The use of hydrogen bonding phase-transfer catalysis with CsF is a highly effective method for stereoselective fluorination of cyclohexanone derivatives to yield (1R,2R)-2-fluorocyclohexan-1-amine intermediates.

- Solvent choice and catalyst loading critically influence yield and enantioselectivity, with chlorinated solvents providing better yields.

- Additives such as potassium triflate enhance reaction efficiency, while crown ethers inhibit fluoride availability.

- Particle size and morphology of CsF influence reaction kinetics, requiring careful control during scale-up.

- The N-cyclobutyl substitution step, while less documented, can be inferred to follow standard amination strategies used in cyclobutylamine synthesis, emphasizing stereochemical control.

The preparation of (1R,2R)-N-cyclobutyl-2-fluorocyclohexan-1-amine relies on a stereoselective fluorination of cyclohexanone precursors using cesium fluoride under hydrogen bonding phase-transfer catalysis, followed by introduction of the cyclobutyl group via amination. Recent research demonstrates scalable, high-yielding, and enantioselective fluorination methods with detailed reaction optimization and catalyst reuse. While direct synthetic routes for the N-cyclobutyl substitution step are less explicitly reported, existing methodologies for related cyclobutylamines provide a practical framework.

This synthesis approach is supported by comprehensive experimental data, including solvent and additive screening, particle morphology analysis, and reaction calorimetry, underscoring its robustness and applicability in pharmaceutical intermediate production.

Q & A

Q. Example Synthetic Route

| Step | Reagents/Conditions | Yield | ee | Reference |

|---|---|---|---|---|

| 1 | 2-fluorocyclohexanone + cyclobutylamine, NaBH₄ (reduction) | 65% | 85% | |

| 2 | Phase-transfer catalysis: CsF, (S)-3 catalyst, CH₂Cl₂ | 89% | 98% |

Which spectroscopic techniques are most effective for characterizing the stereochemistry of this compound, and how are key diagnostic signals interpreted?

Basic Research Question

- ¹⁹F NMR : Fluorine’s high electronegativity produces distinct shifts (e.g., δ −180 to −220 ppm for axial vs. equatorial F). Coupling constants (³J₆F-H) confirm cyclohexane ring conformation .

- X-ray crystallography : SHELXL software () refines crystal structures to validate stereochemistry. For example, the C-F bond length (~1.41 Å) and cyclobutylamine dihedral angles distinguish (1R,2R) from (1S,2S) configurations .

- Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak AD-H) separate enantiomers using hexane:isopropanol gradients, with retention times correlated to ee .

How can conflicting NMR or crystallographic data regarding the stereochemical configuration of this compound be resolved?

Advanced Research Question

Contradictions arise from:

- Dynamic ring flipping : At room temperature, cyclohexane chair interconversion averages NMR signals. Low-temperature ¹H NMR (e.g., −40°C in CD₂Cl₂) "freezes" conformers, revealing axial/equatorial F and amine groups .

- Crystallographic disorder : SHELXD () resolves ambiguous electron density by refining occupancy ratios. For example, partial occupancy of fluorine in two positions indicates disorder, corrected via twinning refinement .

- Cross-validation : Compare experimental optical rotation ([α]ᴅ) with computational predictions (DFT) to confirm absolute configuration .

What strategies are employed to enhance the enantioselectivity of fluorination or cyclobutylamine formation in the synthesis of this compound?

Advanced Research Question

- Chiral auxiliaries : Use of (R,R)-N,N-dibenzyl precursors with hydrogen-bonding phase-transfer catalysts (e.g., (S)-3) directs stereochemistry during fluorination, achieving >95% ee .

- Asymmetric catalysis : Palladium complexes with chiral phosphine ligands (e.g., BINAP) promote cyclobutylamine formation via enantioselective C-N coupling .

- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, improving selectivity for the (1R,2R) isomer .

How does the fluorine substituent influence the compound's electronic and steric properties in catalytic applications or receptor-binding studies?

Advanced Research Question

- Electronic effects : Fluorine’s electronegativity increases the amine’s pKₐ (e.g., ΔpKₐ ~1.5 vs. non-fluorinated analogs), enhancing hydrogen-bonding capacity in enzyme inhibition .

- Steric effects : The axial fluorine in cyclohexane creates a "polar hydrophobicity" effect, improving binding to hydrophobic enzyme pockets (e.g., monoamine oxidases) .

- Catalytic roles : In asymmetric catalysis, the fluorine atom stabilizes metal-ligand complexes via σ-hole interactions, increasing turnover frequency (TOF) by ~30% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.